5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide
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Overview
Description
5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with bromine, chlorine, and a carboxamide group, along with a nitrophenylaminoethyl side chain. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and chlorination of a pyridine derivative, followed by the introduction of the carboxamide group and the nitrophenylaminoethyl side chain. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the bromine or chlorine positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenylaminoethyl side chain suggests potential interactions with proteins or nucleic acids, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A simpler analog with similar halogen substitutions on the pyridine ring.
6-chloro-3-nitropyridine: Another related compound with a nitro group and chlorine substitution.
N-(2-nitrophenyl)pyridine-3-carboxamide: A compound with a similar carboxamide and nitrophenyl structure but lacking the halogen substitutions.
Uniqueness
5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the nitrophenylaminoethyl side chain, provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
5-bromo-6-chloro-N-[2-(2-nitroanilino)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O3/c15-10-7-9(8-19-13(10)16)14(21)18-6-5-17-11-3-1-2-4-12(11)20(22)23/h1-4,7-8,17H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQRBUWRXYYJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCNC(=O)C2=CC(=C(N=C2)Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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